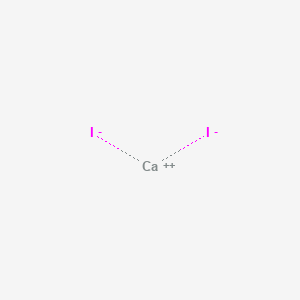Calcium iodide
CAS No.:
Cat. No.: VC14452667
Molecular Formula: CaI2
Molecular Weight: 293.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | CaI2 |
|---|---|
| Molecular Weight | 293.89 g/mol |
| IUPAC Name | calcium;diiodide |
| Standard InChI | InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 |
| Standard InChI Key | UNMYWSMUMWPJLR-UHFFFAOYSA-L |
| Canonical SMILES | [Ca+2].[I-].[I-] |
Introduction
Chemical and Physical Properties of Calcium Iodide
Calcium iodide exhibits properties typical of ionic compounds, with a crystalline structure stabilized by electrostatic interactions between Ca²⁺ and I⁻ ions. Its physical characteristics are summarized in Table 1.
Table 1: Physical and Thermodynamic Properties of Calcium Iodide
The compound’s thermodynamic stability is evident from its enthalpy of formation (ΔfH°), which is -258.15 kJ/mol in the gaseous state . Its entropy (S°) of 327.57 J/mol·K reflects the disorder inherent in its gaseous phase . The Shomate equation parameters for heat capacity (Cp) further quantify its thermal behavior across temperatures ranging from 2500 K to 6000 K .
Synthesis and Production Methods
Calcium iodide is synthesized through multiple routes, each leveraging reactions between calcium-containing precursors and hydroiodic acid (HI). The most common methods include:
Direct Combination of Elements
Elemental calcium reacts exothermically with iodine vapor under controlled conditions:
4 .
This method, demonstrated experimentally via sublimation of iodine and subsequent reaction with molten calcium, yields a white crystalline product4.
Acid-Base Neutralization
Calcium carbonate (CaCO₃), oxide (CaO), or hydroxide [Ca(OH)₂] reacts with hydroiodic acid:
.
This pathway is preferred for large-scale production due to its scalability and use of readily available reagents.
Historical Synthesis
Henri Moissan’s 1898 isolation of pure calcium involved reducing calcium iodide with sodium metal:
.
Reactivity and Stability
Calcium iodide is hygroscopic, absorbing atmospheric moisture to form hydrates. Impure samples develop a yellow tint due to iodine liberation upon exposure to oxygen and carbon dioxide:
.
This oxidative degradation necessitates storage in airtight containers to maintain purity.
| Component | Concentration |
|---|---|
| Calcium | 136 g |
| Iodine | 864,000 mg |
| Crude Protein | 0 g |
| Crude Fat | 0 g |
Recent Developments and Future Directions
Recent studies explore calcium iodide’s potential in nuclear medicine, particularly in blocking thyroidal uptake of radioactive isotopes . Though preliminary, these findings suggest parallels with potassium iodate (KIO₃), albeit with distinctions in shelf life and bioavailability. Future research may optimize synthesis routes for higher purity or investigate hybrid materials for iodine delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume